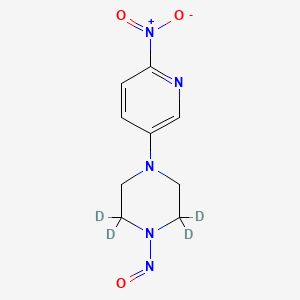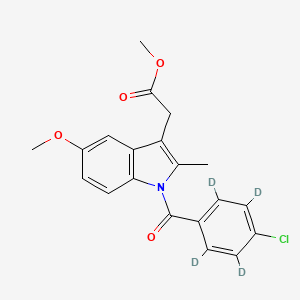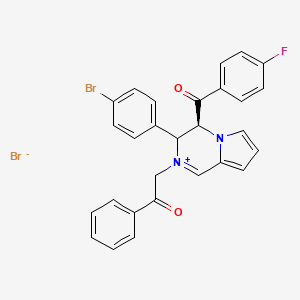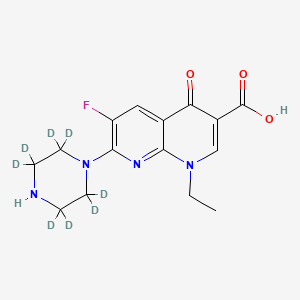
4-(6-Nitro-3-pyridinyl)-1-nitroso-piperazine-2,2,6,6-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(6-Nitro-3-pyridinyl)-1-nitroso-piperazine-2,2,6,6-d4 is a deuterated derivative of 4-(6-Nitro-3-pyridinyl)-1-nitroso-piperazine. This compound is primarily used as an intermediate in the synthesis of various pharmaceuticals, including Palbociclib, which is an experimental drug for the treatment of breast cancer .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Nitro-3-pyridinyl)-1-nitroso-piperazine-2,2,6,6-d4 involves multiple steps. One common method includes the nitration of 3-pyridine to form 6-nitro-3-pyridine, followed by its reaction with piperazine to yield 4-(6-Nitro-3-pyridinyl)-1-piperazine. The final step involves the nitrosation of the piperazine derivative to obtain the target compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration and nitrosation reactions under controlled conditions to ensure high yield and purity. The process is optimized to minimize by-products and ensure the safety of the production environment .
Analyse Chemischer Reaktionen
Types of Reactions
4-(6-Nitro-3-pyridinyl)-1-nitroso-piperazine-2,2,6,6-d4 undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to a nitro group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 4-(6-Nitro-3-pyridinyl)-1-nitro-piperazine.
Reduction: Formation of 4-(6-Amino-3-pyridinyl)-1-nitroso-piperazine.
Substitution: Formation of various substituted piperazine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-(6-Nitro-3-pyridinyl)-1-nitroso-piperazine-2,2,6,6-d4 is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: In studies involving enzyme inhibition and protein interactions.
Medicine: As a precursor in the synthesis of drugs like Palbociclib, which is used in cancer treatment.
Industry: In the production of fine chemicals and pharmaceutical intermediates.
Wirkmechanismus
The mechanism of action of 4-(6-Nitro-3-pyridinyl)-1-nitroso-piperazine-2,2,6,6-d4 involves its interaction with specific molecular targets, such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. This compound can also interact with DNA, causing modifications that affect gene expression .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(6-Nitro-3-pyridinyl)-1-piperazinecarboxylic acid tert-butyl ester: Used as an intermediate in the synthesis of Palbociclib.
1-Boc-4-(6-Nitro-3-pyridyl)piperazine: Another intermediate used in the synthesis of heterocyclic compounds.
4-(6-Nitro-3-pyridinyl)-N-[6-(1H-1,2,4-triazol-1-yl)-3-pyridinyl]-1-piperazinecarboxamide: Used in the synthesis of kinase modulators.
Uniqueness
4-(6-Nitro-3-pyridinyl)-1-nitroso-piperazine-2,2,6,6-d4 is unique due to its deuterated nature, which provides enhanced stability and allows for detailed mechanistic studies using techniques like NMR spectroscopy. Its specific nitroso and nitro functional groups make it a versatile intermediate in various synthetic pathways .
Eigenschaften
Molekularformel |
C9H11N5O3 |
|---|---|
Molekulargewicht |
241.24 g/mol |
IUPAC-Name |
2,2,6,6-tetradeuterio-4-(6-nitropyridin-3-yl)-1-nitrosopiperazine |
InChI |
InChI=1S/C9H11N5O3/c15-11-13-5-3-12(4-6-13)8-1-2-9(10-7-8)14(16)17/h1-2,7H,3-6H2/i5D2,6D2 |
InChI-Schlüssel |
GZWQRTKBTWTPLK-NZLXMSDQSA-N |
Isomerische SMILES |
[2H]C1(CN(CC(N1N=O)([2H])[2H])C2=CN=C(C=C2)[N+](=O)[O-])[2H] |
Kanonische SMILES |
C1CN(CCN1C2=CN=C(C=C2)[N+](=O)[O-])N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![N-[5-(2,3-dihydro-1,4-benzodioxine-6-carbonylamino)-2-methylphenyl]-2-methylquinoline-6-carboxamide](/img/structure/B15143404.png)



